molecular formula C24H19ClN2O5S B2795567 Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1189885-14-0

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2795567
CAS No.: 1189885-14-0
M. Wt: 482.94
InChI Key: CXQUOKBGIKWWMT-UHFFFAOYSA-N
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Description

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a complex organic compound with a molecular formula of C24H19ClN2O5S and a molecular weight of 482.94 g/mol. This compound features a quinoline core, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s quinoline core is known for its antimicrobial and anticancer properties, making it a subject of study in drug development.

    Medicine: Research focuses on its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . Additionally, the compound can inhibit specific enzymes by binding to their active sites, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and exhibit similar biological activities.

    Sulfonamides: These compounds, such as sulfanilamide, have antimicrobial properties and are structurally related due to the presence of the sulfonamide group.

Uniqueness

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and sulfonamide groups enhances its potential as a therapeutic agent, offering a broader spectrum of activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-[6-(benzenesulfonamido)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-31-24(28)15-32-23-14-22(16-7-9-17(25)10-8-16)26-21-12-11-18(13-20(21)23)27-33(29,30)19-5-3-2-4-6-19/h2-14,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUOKBGIKWWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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